Aniline hydroiodide

Description

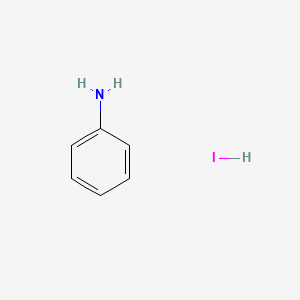

Structure

3D Structure of Parent

Properties

IUPAC Name |

aniline;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQARYBEAKAXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963395 | |

| Record name | Aniline--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45497-73-2 | |

| Record name | Benzenamine, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45497-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydroiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anilinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies

Direct Synthesis Routes for Aniline (B41778) Hydroiodide

The primary direct synthesis route for aniline hydroiodide is a straightforward acid-base reaction. Aniline (C₆H₅NH₂), an aromatic amine, acts as a weak base and reacts directly with hydroiodic acid (HI), a strong acid. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline molecule accepts a proton (H⁺) from the hydroiodic acid. This protonation of the amino group forms the anilinium cation (C₆H₅NH₃⁺), and the corresponding iodide anion (I⁻) from the acid results in the salt, this compound (anilinium iodide). libretexts.org

The reaction can be represented as: C₆H₅NH₂ + HI → C₆H₅NH₃⁺I⁻

This method is analogous to the preparation of other aniline hydrohalides and is characterized by its simplicity and high efficiency, typically proceeding to completion due to the strength of the hydroiodic acid. libretexts.orgchemguide.co.uk

Analogous Synthesis of Aniline Hydrohalides

The synthesis of this compound is part of a broader family of reactions that produce aniline hydrohalides (where the halide can be fluoride, chloride, bromide, or iodide). The principles governing its formation are best understood by examining these analogous syntheses.

In a laboratory or industrial setting, the most common method for preparing aniline hydrohalides is through solution-phase synthesis. Aniline, which is only sparingly soluble in water, dissolves readily in dilute aqueous solutions of strong hydrohalic acids like hydrochloric acid (HCl). chemguide.co.uk The reaction is an exothermic acid-base neutralization that forms the corresponding anilinium salt, which is soluble in the aqueous medium. rsc.org

For example, the preparation of aniline hydrochloride involves the reaction: C₆H₅NH₂ + HCl → C₆H₅NH₃⁺Cl⁻

To recover the solid salt, the solvent (typically water) is evaporated, often by boiling, which leaves behind the crystalline aniline hydrohalide. chemguide.co.uk This general procedure is applicable for synthesizing this compound by substituting hydrochloric acid with hydroiodic acid. libretexts.org

| Reactant 1 | Reactant 2 (Hydrohalic Acid) | Product | Reaction Type | Key Feature |

|---|---|---|---|---|

| Aniline (C₆H₅NH₂) | Hydrochloric Acid (HCl) | Aniline Hydrochloride (C₆H₅NH₃⁺Cl⁻) | Acid-Base Neutralization | Aniline dissolves in aqueous acid to form a soluble salt. chemguide.co.uk |

| Aniline (C₆H₅NH₂) | Hydrobromic Acid (HBr) | Aniline Hydrobromide (C₆H₅NH₃⁺Br⁻) | Acid-Base Neutralization | Analogous to hydrochloride synthesis. |

| Aniline (C₆H₅NH₂) | Hydroiodic Acid (HI) | This compound (C₆H₅NH₃⁺I⁻) | Acid-Base Neutralization | Forms the anilinium iodide salt. libretexts.org |

Advanced halogenation pathways in the context of aniline chemistry typically refer to the substitution of hydrogen atoms on the aromatic ring rather than the formation of the simple hydrohalide salt. britannica.com These methods are crucial for producing halogenated aniline derivatives.

One such advanced method is the para-selective direct halogenation of nitrosoarenes using copper(II) halides (CuCl₂ or CuBr₂). acs.org This reaction proceeds under mild conditions to yield para-halogenated nitrosobenzene. The nitroso group can then be reduced in a one-pot procedure to furnish the corresponding para-halogenated aniline. acs.org

Another area of study involves the direct transfer of a halogen from a reagent to the aniline ring. Research into the kinetics of chlorinating anilines with chloramine-T in an aqueous acetic acid medium suggests a mechanism involving a direct halogen transfer from the chloramine-T molecule to the aniline substrate. core.ac.uk These pathways highlight sophisticated strategies to achieve regioselective halogenation, a key step in synthesizing functionalized aniline derivatives, rather than the simple anilinium salts.

Solid-state reactions provide a solvent-free alternative for synthesizing aniline-based materials. A notable example is the solid-state oxidative polymerization of aniline hydrohalides, such as aniline hydrochloride, to produce polyaniline (PAni), a conductive polymer. researchgate.netscielo.br

In this process, solid aniline hydrochloride is physically mixed with a solid oxidizing agent, such as ammonium (B1175870) peroxydisulfate (B1198043) ((NH₄)₂S₂O₈), iron(III) chloride (FeCl₃), or silver nitrate (B79036) (AgNO₃). researchgate.net The reaction can be initiated by mechanical grinding (mechanochemistry), and it proceeds in the solid phase. researchgate.netmdpi.com The oxidation of aniline leads to the formation of polymer chains, and the resulting polyaniline is doped by the anions (e.g., chloride) present from the initial anilinium salt, rendering the polymer electrically conductive. researchgate.netmdpi.com The conductivity of the final polyaniline salt depends on the oxidant used, with ammonium peroxydisulfate yielding a product with conductivity comparable to that of conventionally prepared polyaniline. researchgate.net

The mechanism involves the oxidation of aniline monomers, which then couple to form oligomers and eventually long polymer chains. Protons are generated during the reaction, which contributes to the acidic environment necessary for the formation of the conductive emeraldine (B8112657) salt form of polyaniline. researchgate.netmdpi.com

Catalytic Approaches in Aniline and Aniline Derivative Synthesis

Modern synthetic chemistry has increasingly focused on catalytic methods to improve the efficiency and environmental footprint of chemical production. The synthesis of aniline and its derivatives has been a major target of this research.

The industrial production of aniline has traditionally involved multi-step processes, such as the hydrogenation of nitrobenzene (B124822). mdpi.com A significant advancement is the development of catalytic systems for the direct amination of aromatic precursors like benzene (B151609) in a single step. google.com This approach offers higher atom economy and a greener synthetic route.

A prominent method involves the amination of benzene using hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) as the aminating agent in the presence of a catalyst. mdpi.comsci-hub.se Various catalytic systems have been shown to be effective, including those based on vanadium and nickel.

Vanadium-Iron System : A study demonstrated a highly efficient single-step method for aniline formation from benzene using a vanadate (B1173111) catalyst with an iron oxide co-catalyst. With hydroxylamine hydrochloride as the amine source, aniline yields of up to 90% with high selectivity were achieved. mdpi.com

Nickel-Aluminophosphate System : A series of hydrothermally synthesized NiAlPO₄-5 molecular sieves have demonstrated high and stable activity for the direct amination of benzene. Using hydroxylamine hydrochloride, one specific catalyst, Ni(0.3)AlPO₄-5, achieved an aniline yield of 73.2% with 100% selectivity. sci-hub.se

The direct synthesis of anilines from phenols via an ipso-oxidative aromatic substitution (iSOAr) process represents another innovative catalytic approach, providing a metal-free, one-pot synthesis of electron-rich anilines from readily available phenols. escholarship.org

| Aromatic Precursor | Aminating Agent | Catalytic System | Reported Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Benzene | Hydroxylamine Hydrochloride | Vanadate / Iron Oxide | Up to 90% | High | mdpi.com |

| Benzene | Hydroxylamine Hydrochloride | Ni(0.3)AlPO₄-5 Molecular Sieve | 73.2% | 100% | sci-hub.se |

| Benzene | Ammonia / H₂O₂ | Ni/TS-1 | High (specific % varies with conditions) | High | google.com |

| p-Methoxyphenol | Ethyl Glycinate (B8599266) Hydrochloride | Metal-free (PIDA oxidant) | 85% (for p-Anisidine) | Not specified | escholarship.org |

Sustainable Production of Aniline Derivatives from Biomass

The chemical industry is increasingly shifting towards sustainable production methods, with bio-based aniline emerging as a key alternative to traditional petroleum-derived variants. intelmarketresearch.com This move is driven by the need to reduce carbon emissions and reliance on fossil fuels. intelmarketresearch.comresearchgate.net A promising and sustainable pathway for producing aniline derivatives utilizes lignin (B12514952), an abundant polymer found in woody biomass, as a renewable feedstock. researchgate.netresearchgate.net

Conventional methods for synthesizing aniline derivatives often involve high temperatures, harsh chemicals, or pre-functionalized aromatics derived from fossil resources, leading to significant waste and low atom economy. researchgate.net In contrast, emerging techniques focus on the conversion of lignin-derived building blocks, such as para-substituted guaiacols and syringols, into valuable aniline compounds. researchgate.net

One innovative approach involves a two-step process that combines electrochemistry and chemical functionalization under mild conditions. researchgate.net

Anodic Oxidation: In the first step, lignin-derived phenols undergo an atom-efficient anodic oxidation at room temperature. This reaction uses methanol (B129727) as both the solvent and a reagent, converting the phenols into corresponding cyclohexadienone derivatives. researchgate.net

Amination: The intermediate cyclohexadienone derivatives are then converted to ortho-methoxy substituted anilines by reacting them with an aminating agent like ethyl glycinate hydrochloride under mild heat. researchgate.net

This methodology has been successfully applied to crude bio-oils obtained from the reductive catalytic fractionation (RCF) of pine lignocellulose. The process selectively yields valuable aniline derivatives, such as 4-propanol-2-methoxyaniline and 4-propyl-2-methoxyaniline, demonstrating a viable route from raw biomass to functional chemicals. researchgate.net The tolerance of this process to crude bio-oils minimizes the need for extensive purification, enhancing its efficiency and promise as a sustainable alternative. researchgate.net

Despite these advancements, challenges remain. Current bio-based production methods can have lower yields and higher capital costs compared to established petrochemical routes. intelmarketresearch.com However, ongoing research into heterogeneous catalysis and process intensification continues to improve the viability of producing amines from various biomass fractions, including those derived from lignin, oils, and chitin. researchgate.net

Table 1: Example of Sustainable Aniline Derivative Synthesis from Lignin

| Step | Process | Key Reagents/Conditions | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | Reductive Catalytic Fractionation (RCF) | Pine lignocellulose, Ru/C catalyst, MeOH, H₂ (40 bar), 180–220 °C | Crude Lignin Bio-oil (containing 4-propylguaiacol) | researchgate.net |

| 2 | Anodic Oxidation | Crude bio-oil extract, MeOH, Et₄NBF₄, Pt anode, Ni cathode, 10 mA | Cyclohexadienone derivatives | researchgate.net |

| 3 | Amination | Crude mixture from oxidation, ethyl glycinate hydrochloride, Et₃N, MeOH/H₂O, 50 °C | 4-propyl-2-methoxyaniline (Aniline Derivative) | researchgate.net |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield and purity in the synthesis of aniline and its derivatives. Key variables that are frequently manipulated include temperature, solvent, catalyst, reagent concentration, and reaction time. rsc.orgresearchgate.netwhiterose.ac.uk

In the synthesis of aniline through the continuous-flow hydrogenation of nitrobenzene, temperature and flow rate are crucial parameters. researchgate.net Research has shown that increasing the reaction temperature from 40 °C to 60 °C can dramatically increase the yield of aniline from 85% to 99%. researchgate.net Once an optimal temperature is established, the flow rate can be adjusted to find the ideal residence time for the reaction, ensuring complete conversion of the starting material. researchgate.net

The choice of solvent also has a significant impact on reaction outcomes. In a multi-component reaction to synthesize pyrrolidinone derivatives from aniline, various solvents were tested, including water, ethanol (B145695), methanol, and acetonitrile. rsc.org The highest yield (89%) was achieved using ethanol as the solvent under ultrasound irradiation, which accelerated the reaction and provided a higher yield in a much shorter time (15 minutes) compared to conventional heating methods. rsc.org

Further optimization often involves adjusting the quantities of additives or catalysts. For the aforementioned pyrrolidinone synthesis, the amount of citric acid used as a green additive was varied. The results indicated that using a specific molar equivalent of the additive was necessary to achieve the maximum yield. rsc.org

Modern approaches to reaction optimization utilize automated systems and statistical methods like Design of Experiments (DoE). whiterose.ac.uknih.gov Automated flow reactors, combined with at-line analysis (e.g., HPLC), allow for rapid screening of multiple variables simultaneously. whiterose.ac.uk This technique was employed to optimize the final bond-forming step in the synthesis of a complex pharmaceutical intermediate. The system optimized four parameters: the flow rate of the aniline substrate, the molar equivalents of an acid chloride, the amount of a base (triethylamine), and the reactor temperature. This self-optimizing process led to a high yield of 89% after 42 sequential experiments, demonstrating a highly efficient method for finding the best possible reaction conditions. whiterose.ac.uk

Table 2: Optimization of Aniline Synthesis via Hydrogenation

| Entry | Temperature (°C) | Flow Rate (mL/min) | Yield (%) | Source |

|---|---|---|---|---|

| 1 | 40 | 0.5 | 85 | researchgate.net |

| 2 | 50 | 0.5 | 96 | researchgate.net |

| 3 | 60 | 0.5 | 99 | researchgate.net |

| 4 | 70 | 0.5 | 99 | researchgate.net |

| 5 | 60 | 1.00 | 99 | researchgate.net |

Table 3: Optimization of Pyrrolidinone Synthesis Using Aniline

| Entry | Solvent | Condition | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Ethanol | Stirring (Room Temp) | 360 | 45 | rsc.org |

| 2 | Ethanol | Ultrasound (100 W) | 15 | 89 | rsc.org |

| 3 | Methanol | Ultrasound (100 W) | 20 | 82 | rsc.org |

| 4 | Acetonitrile | Ultrasound (100 W) | 25 | 70 | rsc.org |

| 5 | Water | Ultrasound (100 W) | 40 | Trace | rsc.org |

Structural Characterization and Analysis

X-ray Crystallography Studies of Aniline (B41778) Hydrohalides

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, disorder, and various other information.

The foundational data obtained from an X-ray diffraction experiment are the unit cell parameters and the space group, which describe the crystal's symmetry and the dimensions of its repeating unit. For aniline hydrohalides, these parameters have been determined for the hydrochloride and hydrobromide salts.

A study of aniline hydrochloride revealed that it crystallizes in the monoclinic space group Cc. In contrast, aniline hydrobromide has been reported to crystallize in the orthorhombic space group P2₁2₁2₁ researchgate.net. The differing space groups indicate a variance in the crystal packing and symmetry between these two hydrohalides.

Below are the unit cell parameters for aniline hydrochloride and aniline hydrobromide:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Aniline Hydrochloride | Monoclinic | Cc | 15.84 | 5.33 | 8.58 | 90 | 101 | 90 | 4 |

| Aniline Hydrobromide | Orthorhombic | P2₁2₁2₁ | 6.10 | 8.44 | 6.91 | 90 | 90 | 90 | 2 |

Z = number of formula units per unit cell.

Following the determination of the unit cell and space group, the positions of the individual atoms within the asymmetric unit are elucidated. For aniline hydrobromide, atomic parameters were deduced using the trial-and-error method based on the intensities of the reflections researchgate.net. The bromine and nitrogen atoms were found to occupy special positions with twofold symmetry researchgate.net.

The crystal structures of aniline hydrohalides are stabilized by a network of intermolecular interactions, primarily hydrogen bonds and potentially halogen bonds.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While not explicitly detailed for aniline hydroiodide in the available literature, the potential for halogen bonding exists, especially with the highly polarizable iodine atom. In ortho-halogenated anilines, halogen bonding has been observed to play a role in connecting neighboring molecular columns within the crystal structure dntb.gov.ua.

Real crystals often deviate from the ideal perfect lattice, exhibiting various types of structural irregularities and defects. In the study of aniline hydrobromide, the observation of anomalous spectra in Laue and oscillation photographs suggested the presence of such irregularities researchgate.net. These were categorized into two types: one indicating a certain kind of structural irregularity along the b-axis, and another suggesting the existence of a twinned lattice researchgate.net. These findings highlight that the crystal growth of aniline hydrohalides can lead to complex and non-ideal structures.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors mdpi.comscirp.org.

The surface is typically colored based on various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds mdpi.comrsc.org. The analysis also generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts mdpi.comscirp.org.

Although a specific Hirshfeld surface analysis for this compound has not been reported in the searched literature, this technique would be highly valuable for:

Visually identifying and distinguishing between N–H···I hydrogen bonds and potential I···I halogen bonds.

Comparing the intermolecular interaction patterns with those of aniline hydrochloride and aniline hydrobromide to understand the effect of the different halogen atoms on the crystal structure.

For instance, in other halogen-containing compounds, Hirshfeld analysis has been instrumental in identifying and characterizing halogen bonds and other weak interactions that govern the supramolecular assembly nih.gov.

Spectroscopic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within aniline (B41778) hydroiodide.

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of aniline and its derivatives, FTIR spectra provide characteristic bands that confirm the presence of key structural features. For instance, the C-N stretching vibration in aniline is typically observed around 1281 cm⁻¹. The aromatic ring gives rise to characteristic absorptions as well. For example, in aniline, the aromatic C=C stretching vibrations appear in the spectrum, and in related compounds like p-aminoazobenzene hydrochloride, these bands are also prominent. The presence of the ammonium (B1175870) ion (NH₃⁺) in the hydroiodide salt would be expected to show characteristic N-H stretching and bending vibrations, which are often broad due to hydrogen bonding. While specific FTIR data for aniline hydroiodide is not abundant in the provided search results, data for the closely related aniline hydrochloride is available and shows characteristic peaks that can be used for functional group analysis. nih.govbas.bg Commercial suppliers of aniline hydrochloride confirm its identity using FTIR, indicating the reliability of this technique for structural confirmation. thermofisher.com

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C-N Stretch (Aniline) | ~1281 |

| Aromatic C=C Stretch | ~1600-1450 |

| N-H Stretch (Ammonium) | Broad, ~3300-2600 |

| N-H Bend (Ammonium) | ~1600-1500 |

Note: This table is a generalized representation based on typical values for anilinium compounds.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. In the study of aniline and its derivatives, Raman spectroscopy is effective in characterizing the vibrational modes. For aniline, prominent peaks include the NH₂ wagging mode, ring breathing mode, NH₂ scissoring, and C-N stretching. scirp.org

A significant advancement in Raman spectroscopy is Surface-Enhanced Raman Spectroscopy (SERS), which dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. acs.org This technique allows for the detection of analytes at very low concentrations. scirp.org For aniline, SERS studies have shown significant enhancement of its characteristic peaks. scirp.orgscirp.org The NH₂ wagging mode, for example, can be shifted significantly in the SERS spectrum compared to the normal Raman spectrum. scirp.org The interaction of aniline with the metal surface in SERS can lead to changes in peak positions and intensities, providing insights into the adsorption mechanism. researchgate.net SERS has been successfully applied to the analysis of various aniline derivatives, demonstrating its potential for sensitive detection and structural analysis. scirp.orgscirp.org

| Vibrational Mode (Aniline) | Normal Raman (cm⁻¹) | SERS (on Silver Colloid) (cm⁻¹) |

| NH₂ wagging | 538 | 989 |

| Ring breathing | ~1030 (shoulder) | ~1030 |

| C-N stretching | ~1234 | 1234 |

| NH₂ scissoring | ~1602 | 1602 |

Data sourced from computational modeling and experimental results for aniline. scirp.org

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule, providing information about conjugation and electronic structure.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. slideshare.net For aromatic compounds like aniline, the absorption is dominated by π→π* transitions of the benzene (B151609) ring. The presence of the amino group, an auxochrome, shifts the absorption to longer wavelengths (a bathochromic shift) compared to benzene. For instance, benzene has a λmax of 256 nm, while aniline's is 280 nm. libretexts.org In acidic solutions, where the anilinium ion is formed, the lone pair of electrons on the nitrogen is no longer available to interact with the π-system of the ring, resulting in a spectrum that more closely resembles that of benzene. The UV-Vis spectra of aniline and its derivatives can be influenced by the solvent and the presence of substituents. units.itresearchgate.net Studies on polyaniline, a polymer derived from aniline, also utilize UV-Vis spectroscopy to characterize its electronic states, such as the transitions associated with polaron bands. inoe.ronih.gov

| Compound | λmax (nm) | Transition Type |

| Benzene | 256 | π→π |

| Aniline | 280 | π→π |

| Aniline (in NMP) | 340-355 | n→π* |

Data compiled from various sources. libretexts.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are widely used.

In ¹H NMR, the chemical shift of protons provides information about their electronic environment. libretexts.org For amines, the N-H protons typically appear in a broad range from 0.5-5.0 ppm. libretexts.org The protons on the carbon adjacent to the nitrogen are deshielded and appear around 2.3-3.0 ppm. libretexts.org In aromatic amines like aniline, the aromatic protons are also observed, with their chemical shifts influenced by the amino group. The addition of D₂O can be used to identify the N-H protons as they will exchange with deuterium, causing their signal to disappear. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbons directly attached to the nitrogen in amines typically appear in the 10-65 ppm region. libretexts.org The analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, integration, and coupling patterns, is crucial for the complete structural elucidation of aniline derivatives. slideshare.netpressbooks.pub

| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| N-H (Amine) | 0.5 - 5.0 | - |

| C-H (adjacent to N) | 2.3 - 3.0 | 10 - 65 |

| Aromatic C-H | ~6.5 - 8.0 | ~115 - 150 |

Note: These are general ranges and can vary depending on the specific molecule and solvent. libretexts.orgunl.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. malvernpanalytical.comwikipedia.orgthermofisher.com XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.com The binding energy of these electrons is characteristic of the element and its chemical environment. unimi.it This makes XPS a valuable tool for studying surface modifications, thin films, and the chemical states of atoms at an interface. unimi.it While specific XPS studies on this compound were not found in the search results, the technique is widely applied to analyze various materials, including polymers and catalysts, and could be used to investigate the surface chemistry of this compound, for example, to determine the oxidation state of iodine or the nature of the nitrogen species on a surface. wikipedia.orgunimi.it

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently applied to study the properties of anilinium-based compounds due to its balance of accuracy and computational cost. sphinxsai.comstorion.ru

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium structure. conicet.gov.ar For the anilinium cation, the core of aniline (B41778) hydroiodide, geometry optimization studies using DFT methods like B3LYP show that the amino group (-NH3+) is attached to the benzene (B151609) ring. sphinxsai.comarxiv.org The protonation of the nitrogen atom leads to a change from a nearly planar amino group in aniline to a more pyramidal geometry in the anilinium ion. fu-berlin.de

In a theoretical study of aniline, the optimized structure shows specific bond lengths and angles. researchgate.net For instance, the C-N bond length is a key parameter. In the anilinium cation, this bond length and the angles around the nitrogen atom are influenced by the hybridization and the positive charge. While specific DFT data for aniline hydroiodide is not abundant, calculations on similar anilinium halides provide a model for its structure. The iodide anion would be located near the -NH3+ group, interacting electrostatically.

Interactive Table: Optimized Geometrical Parameters for Aniline (as a proxy for the anilinium cation structure) A study on aniline using the BB1K hybrid meta-DFT functional provided the following optimized structural parameters, which serve as a foundational model for the anilinium cation. researchgate.net

| Parameter | Value |

| C-N Bond Length | 1.386 Å |

| N-H Bond Length | 1.002 Å |

| C-N-H Angle | 111.54° |

| H-N-H Angle | 111.42° |

Note: The table displays data for the neutral aniline molecule. In this compound, the amino group is protonated (-NH3+), which would alter these values.

The electronic structure of a molecule dictates its properties, including its dipole moment and polarizability. The dipole moment is a measure of the separation of positive and negative charges, while polarizability describes how easily the electron cloud can be distorted by an external electric field. banglajol.info

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For aniline and its derivatives, a key conformational feature is the rotation of the amino group around the C-N bond. frontiersin.org

Theoretical studies using DFT have been conducted to determine the energy barriers for this rotation. uisek.edu.ecmedjchem.commedjchem.com The rotation is not entirely free due to the interaction (conjugation) between the nitrogen's lone pair electrons and the π-system of the benzene ring in aniline. medjchem.com In the anilinium cation of this compound, the nitrogen atom no longer has a lone pair available for conjugation, which significantly alters the rotational dynamics compared to neutral aniline. However, a rotational barrier still exists. Computational studies on similar amino systems reveal that energy profiles for this rotation can be complex, sometimes requiring more than one torsion angle to describe the pathway accurately. uisek.edu.ec For aniline itself, the inversion barrier of the -NH2 group is calculated to be very low, around 0.11 kcal/mol. fu-berlin.de

Interactive Table: Calculated Rotational and Inversion Barriers for Aniline The following table, based on B3LYP/6-311G(3df,2p) level calculations, shows the energy barriers for rotation and inversion in the aniline molecule, which provides context for the dynamics of the amino group. fu-berlin.de

| Barrier Type | Energy (kcal/mol) |

| Rotation | 5.30 |

| Inversion | 0.11 |

Ab Initio and Other Quantum Chemical Methods

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. chemeurope.comnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often used alongside DFT to provide more accurate or comparative results. researchgate.net

For aniline and its derivatives, comparative studies using ab initio and DFT methods have been performed. researchgate.net For example, MP2 and CCSD(T) methods have been used to refine the energies of rotational barriers calculated with DFT. uisek.edu.ec Generally, DFT calculations are found to be in good agreement with experimental data and higher-level ab initio results for geometric and electronic structures, while being computationally less demanding. researchgate.net For processes like bond-breaking or when describing weak interactions, post-Hartree-Fock methods like MP2 or CCSD(T) are often necessary for achieving high accuracy. chemeurope.com The study of reaction mechanisms, such as those involving aniline, often employs high-level methods like CCSD(T) to establish a reliable potential energy surface. nih.govacs.org

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, identifying transition states, and calculating reaction rates.

Theoretical studies have extensively investigated the reaction of the aniline molecule with radicals, focusing on hydrogen atom abstraction and addition pathways. researchgate.netnih.govacs.orgresearchgate.net These reactions are fundamental to understanding its stability and degradation.

A DFT study on the reaction of aniline with a hydrogen atom showed that H-atom addition preferentially occurs at the ortho position of the benzene ring. researchgate.net The study also calculated the rate constant for the abstraction of a hydrogen atom from the amino group (C₆H₅NH₂ + H → C₆H₅NH + H₂). researchgate.net

Another detailed kinetic study using DFT (M06-2X) and CCSD(T) methods explored the reaction of aniline with the methyl radical (CH₃•). nih.govresearchgate.net This reaction can proceed via two main channels:

H-atom abstraction: The methyl radical abstracts a hydrogen atom from the -NH₂ group to form methane (B114726) (CH₄) and the anilino radical (C₆H₅NH). This pathway was found to be the most favorable both energetically and kinetically. nih.govresearchgate.net

Addition: The methyl radical adds to the benzene ring, most favorably at the ortho position. nih.gov

These studies provide rate expressions and energy barriers that are crucial for modeling the chemical behavior of aniline in various environments. nih.govacs.org

Interactive Table: Calculated Energy Barriers for Aniline + CH₃• Reaction The following data represents calculated energy barriers for different reaction pathways between aniline and a methyl radical, highlighting the competition between abstraction and addition. nih.gov

| Reaction Pathway | Description | Energy Barrier (kJ/mol) |

| a1 | H-abstraction from -NH₂ group | 40.63 |

| b2 | CH₃-addition to ortho-carbon | 56.94 |

| Abstraction (ortho) | H-abstraction from ortho-carbon | >40.63 |

| Abstraction (meta) | H-abstraction from meta-carbon | >40.63 |

| Abstraction (para) | H-abstraction from para-carbon | >40.63 |

Hydroxyl Radical-Initiated Oxidation Mechanisms

The atmospheric oxidation of aniline, a process critical to its environmental fate, is primarily initiated by hydroxyl (•OH) radicals. researchgate.netacs.org Computational studies, often employing Density Functional Theory (DFT), have elucidated the complex mechanisms of this reaction. The process can proceed via two main pathways: hydrogen abstraction from the amino group (-NH₂) or OH addition to the aromatic ring. nih.govacs.org

Theoretical models indicate that the reaction begins with the formation of pre-reactive van der Waals complexes. acs.org One complex involves a hydrogen bond between the oxygen atom of the •OH radical and a hydrogen atom of the aniline's amino group, while another forms between the hydrogen atom of the •OH radical and the nitrogen atom of the amino group. acs.org

The primary products are C₆H₅NH (P1), from H-abstraction, and 6-hydroxy-1-methylcyclohexa-2,4-dien-1-yl (I2), from OH-addition at the ortho position. nih.govacs.org Kinetic studies using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory have been instrumental in calculating the rate coefficients for these reactions under various atmospheric conditions. researchgate.netmdpi.com For instance, one study reported atmospheric rate expressions for the formation of P1 and I2, highlighting the temperature dependence of each pathway. nih.govacs.org

Table 1: Calculated Rate Coefficients for Aniline + OH Reaction

| Product | Rate Expression (cm³/molecule/s) | Temperature Range (K) |

|---|---|---|

| C₆H₅NH (P1) | 3.41 × 10¹ × T⁻⁴.⁵⁶ × exp(-255.2 K/T) | 200–2000 |

| 6-hydroxy-1-methylcyclohexa-2,4-dien-1-yl (I2) | 3.68 × 10⁹ × T⁻⁷.³⁹ × exp(-1163.9 K/T) | 200–800 |

Data sourced from theoretical studies on aniline oxidation. nih.govacs.org

These computational investigations have helped to resolve discrepancies between previous calculations and experimental results, confirming that reaction with •OH radicals is the primary daytime removal mechanism for atmospheric aniline. nih.govacs.org

Electrophilic Pathways in C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond in aniline and its derivatives is a cornerstone of organic synthesis. Theoretical studies have explored various electrophilic pathways for this transformation. One such pathway involves the direct amination of benzene using hydroxylamine (B1172632) in the presence of a catalyst. mdpi.comresearchgate.netdntb.gov.ua

Regioselective H-D exchange experiments coupled with computational analysis suggest that the C-N bond formation in this reaction proceeds through an irreversible electrophilic mechanism. mdpi.comresearchgate.net The proposed mechanism involves the activation of hydroxylamine by the catalyst, which then acts as an electrophilic aminating agent towards the aromatic ring. mdpi.com

Another approach involves the reaction of an arene radical cation with nitrogen nucleophiles or the reaction of electron-rich arenes with electrophilic nitrogen-centered radical species. researchgate.net The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, which enhances the reactivity of the aromatic ring towards electrophiles. byjus.comchemistrysteps.comwikipedia.org However, in strongly acidic media, aniline is protonated to form the anilinium ion, which is meta-directing. byjus.com

Computational Modeling of Solvent Effects on Molecular Properties

The properties of this compound in solution are significantly influenced by the surrounding solvent molecules. Computational models are employed to understand and predict these solvent effects, a phenomenon known as solvatochromism. researcher.lifemdpi.com These models can range from continuum dielectric models like COSMO to more explicit quantum mechanics/molecular mechanics (QM/MM) approaches. informahealthcare.comnih.gov

DFT and time-dependent DFT (TD-DFT) calculations are frequently used to simulate the electronic spectra of aniline derivatives in various solvents. researcher.liferesearchgate.net These studies reveal how solvent polarity, hydrogen bonding capabilities, and polarizability affect the ground and excited states of the molecule, leading to shifts in absorption and fluorescence spectra. researcher.liferesearchgate.netnih.gov

For example, studies on aniline derivatives have shown both positive and negative solvatochromism, where the absorption maximum shifts to longer or shorter wavelengths, respectively, with increasing solvent polarity. researcher.lifemdpi.com This behavior is attributed to the differential stabilization of the ground and excited states by the solvent. nih.gov Computational models help to quantify these effects by calculating changes in dipole moments between the ground and excited states. researchgate.net

Table 2: Solvatochromic Shift of an Aniline Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 320 |

| 1,4-Dioxane | 2.21 | 325 |

| Chloroform | 4.81 | 330 |

| Acetone | 20.7 | 345 |

| Methanol (B129727) | 32.7 | 350 |

Illustrative data based on typical solvatochromism studies of aniline derivatives.

Simulation and Correlation of Spectroscopic Data with Experimental Results

Computational chemistry plays a crucial role in interpreting and predicting the spectroscopic data of this compound and related compounds. By simulating spectra and comparing them with experimental results, a more detailed understanding of molecular structure and dynamics can be achieved.

Vibrational spectra (FT-IR and Raman) are commonly simulated using DFT calculations. scholarsresearchlibrary.com These calculations provide theoretical frequencies and intensities that, after appropriate scaling to account for anharmonicity, generally show good agreement with experimental data. researchgate.net This correlation allows for the confident assignment of observed spectral bands to specific vibrational modes of the molecule. scholarsresearchlibrary.com

Similarly, TD-DFT is a powerful tool for simulating UV-Vis absorption spectra. researchgate.net By calculating the electronic transition energies and oscillator strengths, researchers can predict the position and intensity of absorption bands. informahealthcare.com Comparing these simulated spectra with experimental ones helps to validate the computational methodology and provides insights into the electronic structure of the molecule. scirp.org For instance, computational modeling has been used to study the charge-transfer phenomena in the SERS (Surface-Enhanced Raman Spectroscopy) of aniline, correlating the HOMO-LUMO energy gap with the observed signal enhancement. scirp.org

Two-dimensional (2D) correlation spectroscopy, combining experimental measurements with computational analysis, has also been employed to study the spectral variations of related amide systems, providing a deeper level of insight into intermolecular interactions. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Aniline |

| This compound |

| Hydroiodic acid |

| Benzene |

| Hydroxylamine |

| Anilinium ion |

| C₆H₅NH |

Chemical Reactivity and Transformation Pathways

Oxidation Reactions and Product Formation

The oxidation of aniline (B41778) and its salts can proceed through various pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. While strong oxidizing agents can break down the aromatic ring, milder oxidation often leads to the formation of colored compounds and polymeric materials. asianpubs.orgresearchgate.net

During oxidation, aniline can lose electrons to form a variety of products. openaccessjournals.com Non-selective oxidation, for instance with strong agents like potassium permanganate, can convert aniline to nitrobenzene (B124822). openaccessjournals.com Other potential oxidation products include benzoquinones, such as para-benzoquinone. openaccessjournals.comyoutube.com The reaction with ozone can lead to the formation of nitrobenzene, azobenzene, and azoxybenzene. asianpubs.orgresearchgate.net In some pathways, the initial product of aniline oxidation is nitrosobenzene, which can then be further oxidized to nitrobenzene or react with aniline to form azobenzene. researchgate.net

Under conditions conducive to polymerization, oxidation leads to the formation of polyaniline (PANI), a conductive polymer. nih.gov The oxidation process is fundamental to both chemical and electrochemical polymerization, initiating the reaction by forming reactive aniline radical cations. arxiv.orgnih.gov

Table 1: Products of Aniline Oxidation

| Oxidizing Agent | Major Product(s) |

|---|---|

| Potassium Permanganate | Nitrobenzene openaccessjournals.com |

| Sodium Dichromate / Chromic Acid | Para-benzoquinone youtube.com |

| Ozone | Nitrobenzene, Azobenzene, Azoxybenzene asianpubs.orgresearchgate.net |

| Hydrogen Peroxide | Nitrosobenzene, Nitrobenzene, Azobenzene researchgate.net |

Reduction Reactions and Pathways

The reduction of the anilinium ion in aniline hydroiodide is less common than the reduction of nitrobenzene to form aniline. The conversion of a nitro group into an amino group is a standard method for preparing aniline, often using metals like tin, zinc, or iron in the presence of hydrochloric acid. chemistrysteps.comchegg.com The exact mechanism for the reduction of the nitro group is complex, but it involves the transfer of six protons and six electrons, ultimately forming the amine and water. chegg.com

While the amino group itself is not typically reduced, the benzene (B151609) ring can be reduced under certain conditions, although this requires harsh reagents and is not a common transformation pathway for this compound.

Electrophilic Aromatic Substitution Reactions

The reactivity of aniline in electrophilic aromatic substitution (EAS) is significantly influenced by the acidity of the medium. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.comlibretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at these positions and stabilizing the cationic intermediate. wikipedia.org Consequently, reactions like halogenation of aniline are rapid and can be difficult to control, often leading to poly-substituted products. libretexts.orglibretexts.orgyoutube.com For example, the reaction of aniline with bromine water readily produces a white precipitate of 2,4,6-tribromoaniline. byjus.com

However, in this compound, the aniline is present as the anilinium ion (-NH₃⁺). The positive charge on the nitrogen atom makes the -NH₃⁺ group strongly deactivating and a meta-director. chemistrysteps.com This is because the positively charged group withdraws electron density from the ring, making it less nucleophilic and directing the electrophile to the meta position to avoid placing a positive charge adjacent to the already positive anilinium group. chemistrysteps.com

Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is often problematic, leading to oxidation and the formation of a significant amount of the meta-nitroaniline due to the protonation of the amino group in the acidic medium. chemistrysteps.comlibretexts.org To achieve para substitution, the amino group is often first protected by acetylation to form acetanilide (B955). This moderates the activating influence of the amino group, allowing for controlled substitution, after which the acetyl group can be removed by hydrolysis. libretexts.orglibretexts.orgyoutube.com

Friedel-Crafts reactions are generally unsuccessful with aniline because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃). libretexts.orgyoutube.com This forms a complex that deactivates the ring, preventing the desired substitution. libretexts.org

Polymerization of Aniline Hydrohalides

Aniline hydrohalides, including this compound, are common starting materials for the synthesis of polyaniline (PANI), a widely studied conducting polymer. Polymerization can be achieved through either electrochemical or chemical methods, both of which are typically carried out in acidic conditions. scispace.comresearchgate.net

Electrochemical polymerization is initiated by the anodic oxidation of the aniline monomer at an electrode surface to form an aniline radical cation. arxiv.orgscispace.com This radical cation is considered the rate-determining step in the polymerization process. scispace.comnih.gov The existence of this radical mechanism has been supported by experiments where radical-trapping molecules were shown to inhibit the reaction. scispace.com

The proposed mechanism involves the following key steps:

Initiation: Oxidation of the aniline monomer to form a resonance-stabilized radical cation. arxiv.org

Propagation: The radical cations then couple, most commonly in a head-to-tail fashion (para-coupling), to form dimers (p-aminodiphenylamine), trimers, and eventually longer polymer chains. arxiv.orgnih.gov

Autocatalysis: The polymerization process is autocatalytic, meaning the rate of polymerization increases as more polymer is deposited on the electrode. scispace.comresearchgate.net This is observed as an increase in current over time at a constant potential. scispace.comresearchgate.net

The process is typically monitored using cyclic voltammetry, where the oxidation peak of the monomer is observed on the first scan, and subsequent scans show the development of the redox peaks corresponding to the growing polymer film. arxiv.org

Chemical polymerization of this compound involves the use of a chemical oxidizing agent in an acidic solution. A common oxidant is ammonium (B1175870) peroxydisulfate (B1198043) (APS). nih.govresearchgate.net The reaction is highly exothermic. kpi.ua

The process begins similarly to the electrochemical method, with the oxidant initiating the formation of aniline radical cations. nih.gov These radicals then couple and propagate to form the polymer chains. The resulting polyaniline is typically in its conductive, protonated emeraldine (B8112657) salt form. researchgate.net The reaction is known to produce protons, which contributes to the acidity of the medium. researchgate.net

Chemical polymerization can be performed under a variety of conditions, including in aqueous solutions, solid-state reactions, and in the presence of various acids and electrolytes. researchgate.netscielo.brmdpi.com Solid-state oxidation of aniline hydrochloride has been successfully carried out using oxidants like ammonium peroxydisulfate and silver nitrate (B79036). researchgate.net

The structure and properties of the resulting polyaniline are highly dependent on the reaction parameters during polymerization.

Table 2: Influence of Reaction Parameters on Polyaniline Properties

| Parameter | Effect |

|---|---|

| Acidity (pH) | Crucial for obtaining conductive polyaniline. Polymerization is typically carried out in acidic solutions (pH < 4). At higher pH, the formation of undesirable, short-chain oligomeric materials occurs. scispace.comkpi.ua The nature of the acid's anion can also influence the polymer's morphology and properties. scielo.br |

| Temperature | Affects the rate of polymerization and potential side reactions. Lower temperatures (e.g., ~5°C) are often used to suppress side reactions like hydrolysis and to control the exothermic nature of the reaction, leading to a higher yield of conductive polymer. nih.govkpi.ua |

| Oxidant/Monomer Ratio | This ratio strongly influences the yield, molecular weight, and electrical conductivity of the polymer. An excess of oxidant can lead to over-oxidation of the polymer chains, which decreases the yield and chain length. scielo.br |

| Doping Anion | The counter-ion from the acid (e.g., I⁻ in this compound) is incorporated into the polymer backbone as a dopant. The nature and size of this anion have a significant impact on the polymer's morphology, conductivity, and electrochemical properties. researchgate.net |

| Reaction Time | Excessive reaction times can lead to over-oxidation and degradation of the polymer chain, resulting in changes to the polymer structure and a decrease in desired properties. scielo.brresearchgate.net |

| Substituents on Aniline | Substituents on the aniline monomer can affect the polymerization process and the final properties of the polymer due to steric and electronic effects. rsc.orgnih.gov |

Self-Doping Phenomena in Aniline Derivatives

Self-doping is a process in conductive polymers where a substituent group covalently bonded to the polymer backbone provides the doping agent, leading to intrinsic conductivity. This phenomenon is particularly relevant in aniline derivatives, such as sulfonated or carboxylated polyaniline, where the acidic functional group can protonate the polymer chain internally. This contrasts with external doping, where a substance like hydroiodic acid provides protons to the aniline polymer chain, as in the case of this compound.

In self-doped polyanilines, such as sulfonated polyaniline (SPAN), the sulfonic acid group (-SO3H) is attached directly to the phenyl rings of the polyaniline backbone. This covalently bonded group provides an intrinsic acid that can dope the polymer chain without the need for an external acid dopant. researchgate.net The proton from the sulfonic acid group protonates the nitrogen atoms on the polymer chain, creating charge carriers and rendering the polymer conductive. researchgate.net This self-doping mechanism results in materials with unique properties, including high water solubility and conductivity that is stable over a wider pH range compared to externally doped polyaniline. researchgate.netdcu.ie For instance, the conductivity of SPAN can be around 0.1 S/cm and remains independent of pH at values less than 7.5. researchgate.net

The primary advantages of self-doping include:

Enhanced Stability: The dopant is covalently bonded and less prone to leaching, which improves the thermal and environmental stability of the conducting polymer. researchgate.net

Improved Processability: The presence of functional groups like sulfonic acid can increase the solubility of the polymer in water and other solvents. researchgate.net

pH-Independent Conductivity: Self-doped polymers can maintain their conductivity over a broader pH range, a significant advantage for applications in varying environments. dcu.ie

Common approaches to achieving self-doping in polyaniline involve the copolymerization of aniline with aniline monomers that have been derivatized with acidic functional groups, such as ortho- or meta-aminobenzenesulfonic acid. dcu.ie The structure of these self-doped polymers has been confirmed through techniques like X-ray photoelectron spectroscopy (XPS), which show that approximately 50% of the phenyl rings are substituted with a -SO3H group and about 50% of the nitrogen sites are protonated in the self-doped state. researchgate.net

Degradation Studies

Aniline, the parent amine of this compound, is a significant environmental contaminant found in industrial wastewater. Its removal from aqueous and atmospheric environments is a subject of extensive research.

Advanced Catalytic Degradation in Aqueous Systems

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of aniline in aqueous solutions. These methods rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to mineralize the pollutant into less harmful substances like CO2, water, and inorganic acids. researchgate.net

One promising AOP involves the use of a cobalt ferrite (CoFe2O4) catalyst to activate peracetic acid (PAA). In this system, aniline degradation is achieved through the generation of singlet oxygen (¹O₂), superoxide radicals (O₂⁻), and organic radicals (R-O•). mdpi.com The Co(II)/Co(III) redox cycle on the catalyst's surface is crucial for the activation of PAA and the subsequent degradation of aniline. mdpi.comnih.gov Optimal degradation is typically observed under neutral pH conditions. mdpi.com

Studies have shown that the CoFe2O4/PAA system can achieve high removal rates for aniline. For example, with a catalyst dosage of 0.1 g/L and a PAA concentration of 1 mM at pH 7, a removal rate of 96.1% has been reported. mdpi.com The efficiency of this process is influenced by several factors, as detailed in the table below.

| Parameter | Condition | Aniline Removal Rate (%) | Observation |

|---|---|---|---|

| CoFe₂O₄ Dosage (g/L) | 0.05 | - | Degradation increases with catalyst dosage up to an optimal point. |

| 0.10 | 96.1 | Optimal dosage for maximum removal. | |

| 0.20 | - | Excess catalyst does not improve and may slightly hinder degradation. | |

| PAA Concentration (mM) | 0.1 | 26.9 | Removal efficiency increases with PAA concentration, but drops at very high concentrations due to scavenging effects. |

| 2.0 | 98.1 | ||

| 5.0 | 89.6 | ||

| pH | Acidic | - | Neutral pH is optimal. PAA exists in its more oxidative neutral form (PAA⁰) below its pKa of 8.2. |

| 7.0 | 96.1 | ||

| Alkaline | - |

Other AOPs for aniline degradation include electrocatalytic oxidation, photocatalysis with catalysts like CuO, and UV/peroxydisulfate systems. researchgate.netiwaponline.comije.ir These processes also involve the generation of powerful radicals that break down the aniline molecule, often through intermediates like dianiline, 4-anilino phenol (B47542), and azobenzol, before complete mineralization. researchgate.netiwaponline.com

Atmospheric Oxidation Kinetics and Environmental Fate

In the atmosphere, gaseous aniline is primarily removed through reactions with photochemically generated hydroxyl (OH) radicals during the daytime. nih.govca.govresearchgate.net This reaction is rapid, with an estimated atmospheric lifetime (τOH) for aniline of approximately 1.1 to 4 hours. nih.govacs.orgnih.gov This short half-life indicates that aniline is not persistent in the atmosphere. canada.ca

The reaction between aniline and OH radicals proceeds via two main pathways:

H-abstraction: The OH radical abstracts a hydrogen atom from the amino (-NH₂) group of aniline. This pathway is generally dominant. nih.govacs.org

OH-addition: The OH radical adds to the aromatic ring, typically at the ortho position. nih.govacs.org

The kinetics of these reactions are temperature-dependent. Theoretical studies have provided rate expressions for these primary atmospheric degradation pathways. nih.govacs.org

| Reaction Pathway | Rate Expression (k, in cm³/molecule/s) | Temperature Range (K) |

|---|---|---|

| H-abstraction from -NH₂ | k = 3.41 × 10¹ × T-4.56 × exp(-255.2 / T) | 200 - 2000 |

| OH-addition to ortho-C | k = 3.68 × 10⁹ × T-7.39 × exp(-1163.9 / T) | 200 - 800 |

The products formed from the atmospheric oxidation of aniline can include nitrosamines, nitrobenzene, nitrophenols, and phenol. ca.gov Aniline released into the environment is not expected to persist due to rapid degradation in air and biodegradation in soil and water. canada.cacdc.gov In soil and water, its fate is governed by biodegradation by microorganisms, oxidation, and adsorption to organic matter. cdc.govepa.gov

No Direct Evidence Found for Catalytic Applications of this compound

A comprehensive review of available scientific literature and chemical databases reveals no specific catalytic applications for the compound this compound. While the user's request outlines a detailed article on its catalytic use, extensive research has not yielded any information to support the premise that this compound itself is utilized as a catalyst in the specified, or any other, chemical transformations.

The provided article structure focuses on several key areas of catalysis, including nucleophilic catalysis for oxime and hydrazone formation, and various methods for the synthesis of aniline and its derivatives. However, the search results consistently attribute catalytic activity to aniline, other aniline derivatives, or iodide salts, but not to the specific compound this compound.

For instance, in the realm of nucleophilic catalysis, aniline is well-documented as a catalyst for accelerating the formation of oximes and hydrazones. sioc-journal.cnresearchgate.netnih.govresearchgate.netnih.gov This catalysis proceeds through the formation of a more reactive Schiff base intermediate. nih.govnih.gov Various substituted anilines have also been investigated to enhance catalytic efficiency. nih.govresearchgate.net

In reactions involving anilines and iodide, it is typically the iodide ion or molecular iodine that plays a catalytic or promoting role, rather than the anilinium salt. For example, palladium/iodide systems have been studied for the oxidative carbonylation of aniline. unimi.it In other cases, molecular iodine has been used as a catalyst for the synthesis of quinolines from anilines, where it is proposed that hydrogen iodide, a component of this compound in solution, can activate other reactants. mdpi.comnih.gov

The synthesis of aniline itself is a major industrial process that relies on various catalytic systems. The direct amination of benzene is an area of active research, with catalysts being developed based on metals like copper and vanadium. rsc.orgresearchgate.net Similarly, the hydrogenation of nitrobenzene to aniline is a well-established catalytic process, often employing supported metal catalysts such as palladium or nickel. The design, stability, and regeneration of these catalysts are critical for industrial applications.

Furthermore, the conversion of lignin (B12514952), a complex biopolymer, into valuable chemicals like aniline derivatives is a growing field of interest. nih.govresearchgate.netuq.edu.au This "valorization" relies on various catalytic strategies to break down the lignin structure and introduce nitrogen-containing functional groups. mdpi.comdntb.gov.ua

While this compound is a known chemical compound, its role in the scientific literature appears to be primarily as a salt of aniline, likely used as a reagent or starting material where a solid, crystalline form of aniline with a specific counter-ion is required. There is no evidence from the conducted research to suggest it is employed as a catalyst in the contexts specified in the user's request.

Therefore, it is not possible to generate a scientifically accurate article on the catalytic applications of this compound as the foundational information is absent from the available literature. The catalytic activities described in the proposed outline are associated with aniline, its derivatives, or separate iodide-based catalytic systems.

Catalytic Applications and Mechanisms

Mechanistic Insights into Catalytic Cycles and Active Sites

The catalytic activity of systems involving aniline (B41778) hydroiodide is often linked to its ability to act as a proton source or participate in the formation of reactive intermediates. Research into its specific role provides insights into the catalytic cycles and the nature of the active sites, particularly in phenylation reactions.

A key mechanistic aspect involves the formation of a complex or double compound between aniline and hydriodic acid, which is generated in the reaction mixture. sci-hub.se In the context of diphenylamine (B1679370) formation, it is proposed that two molecules of aniline react with one molecule of hydriodic acid. This intermediate then proceeds to eliminate ammonium (B1175870) iodide, regenerating the hydriodic acid which continues the catalytic process. This regeneration is a crucial step in the catalytic cycle. sci-hub.se

Conductivity studies of aniline hydroiodide in aniline solution support the hypothesis of solvate formation. The electrolytic behavior of these solutions suggests the presence of complex ions, which are integral to the reaction mechanism prior to the phenylation step. sci-hub.se The conductivity curves for this compound in aniline exhibit distinct phases, indicating complex interactions between the solute and the solvent that are dependent on concentration. sci-hub.se

In related systems, such as Friedel-Crafts reactions catalyzed by Brønsted acidic ionic liquids, the mechanism is thought to involve the activation of a carbonyl group by the acidic catalyst. This is followed by a nucleophilic addition of aniline to form an iminium ion intermediate. rsc.org This intermediate acts as a highly reactive electrophile, which then undergoes a second C-nucleophilic addition with another aniline molecule. rsc.org While this mechanism describes a different catalyst, the principle of forming a reactive, electrophilic intermediate through interaction with an acidic species is a parallel concept to the role this compound may play. For instance, aniline hydrochloride, a related compound, is known to act as a catalyst, likely through a similar proton-donating mechanism. rsc.org

Table 1: Proposed Mechanistic Steps in Phenylation involving this compound

| Step | Description | Key Species | Reference |

| 1. Catalyst Formation | Hydriodic acid is formed or introduced into the aniline solution. | Hydriodic Acid, Aniline | sci-hub.se |

| 2. Active Site Formation | Two molecules of aniline react with one molecule of hydriodic acid to form a "double compound" or solvate. | Aniline-Hydriodic Acid Complex | sci-hub.se |

| 3. Phenylation | The active complex reacts, leading to the formation of the C-N bond. | Diphenylamine | sci-hub.se |

| 4. Product Release | The product (e.g., diphenylamine) is formed, along with an ammonium salt byproduct. | Ammonium Iodide | sci-hub.se |

| 5. Catalyst Regeneration | Hydriodic acid is regenerated from the reaction byproducts, allowing it to re-enter the catalytic cycle. | Hydriodic Acid | sci-hub.se |

This table outlines the proposed sequence of events in the catalytic cycle for phenylation reactions where this compound is a key intermediate.

Derivatives and Analogs in Academic Research

Synthesis and Characterization of Substituted Aniline (B41778) Derivatives (e.g., Alkyl, Nitro, Halogenated)

The substitution of hydrogen atoms on the aromatic ring or the amino group of aniline leads to derivatives with distinct chemical and physical properties. The synthesis and characterization of these analogs, particularly those with alkyl, nitro, and halogen substituents, are well-established areas of research.

Alkyl-Substituted Anilines: Alkylation of aniline can occur at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation). N-alkylation is often achieved by reacting aniline with alcohols or aldehydes. researchgate.net For instance, N-ethyl-2,6-diethyl aniline can be synthesized by the reductive amination of 2,6-diethyl aniline with acetaldehyde (B116499) using a Pd/C catalyst. researchgate.net Ring alkylation typically requires different strategies, such as using ionic liquids as catalysts to react aniline with an alkylating agent. iau.irbenthamdirect.com Chiral phosphoric acids have also been employed to catalyze highly regio- and enantioselective Friedel–Crafts alkylation of aniline derivatives. researchgate.net

Nitro-Substituted Anilines: Nitroanilines are crucial intermediates for dyes, pharmaceuticals, and antioxidants. nih.gov The industrial production of 4-nitroaniline (B120555) involves the amination of 4-nitrochlorobenzene. nih.gov In a laboratory setting, direct nitration of aniline is challenging because the amino group is protonated in the acidic conditions, becoming a meta-director. Therefore, a common strategy involves protecting the amino group as an acetanilide (B955), followed by nitration and subsequent hydrolysis to yield the desired p-nitroaniline. nih.gov Alternative methods include the direct amination of aromatic nitro compounds using O-alkylhydroxylamines. cust.edu.twingentaconnect.com More recent research has explored using N-nitroso anilines as a self-providing nitro group source for the direct nitration of N-alkyl anilines. eurekaselect.com

Halogenated Anilines: Aryl halides are vital building blocks in organic synthesis. wikipedia.org The direct halogenation of aniline is often too rapid, leading to multiple substitutions; for example, reacting aniline with bromine water produces a precipitate of 2,4,6-tribromoaniline. wikipedia.org To achieve mono-substitution, the amino group is typically protected with acetyl chloride before halogenation. wikipedia.org A novel approach for synthesizing halogenated anilines involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective para-bromination or ortho-chlorination. researchgate.net

The characterization of these derivatives relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy confirms the presence of functional groups (e.g., N-H, C-N, NO₂, C-Halogen bonds), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and the position of substituents on the aromatic ring. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

| Derivative Type | Example Synthesis Method | Key Characterization Techniques | Typical Spectroscopic Features |

|---|---|---|---|

| Alkyl | Reductive amination of an aniline with an aldehyde using a Pd/C catalyst. researchgate.net | ¹H NMR, ¹³C NMR, IR, MS | ¹H NMR: Signals for alkyl protons. IR: C-H stretching of alkyl groups. |

| Nitro | Nitration of acetanilide followed by hydrolysis. nih.gov | IR, ¹H NMR, ¹³C NMR, MS | IR: Strong absorptions for symmetric and asymmetric NO₂ stretching. |

| Halogenated | Halogenation of acetyl-protected aniline. wikipedia.org | ¹H NMR, ¹³C NMR, MS | ¹H NMR: Characteristic shifts and splitting patterns of aromatic protons. MS: Isotopic pattern for Cl and Br. |

Functionalized Aniline Derivatives and their Properties

Functionalization extends beyond simple alkyl, nitro, or halogen substituents to include a wide range of chemical groups that impart specific properties, leading to applications in advanced materials and medicine.

Derivatives for Sensor Applications: Polyaniline (PANI) and its derivatives are extensively studied for their electrical conductivity and environmental sensitivity. rsc.org By functionalizing aniline monomers, researchers can tune the properties of the resulting polymers. For example, a series of PANI derivatives based on ortho-substituted 2-(1-methylbut-2-en-1-yl)aniline were synthesized and found to be soluble in common organic solvents. rsc.orgnih.gov Thin films of these polymers demonstrated high sensitivity to moisture and ammonia, highlighting their potential in the design of chemical sensors. nih.govresearcher.life The sensing mechanism often relies on changes in the polymer's electronic or optical properties upon interaction with an analyte. rsc.org

Derivatives for Nonlinear Optics (NLO): Materials with NLO properties are crucial for applications in optoelectronics and telecommunications. Aniline derivatives are promising candidates for NLO materials. mdpi.comresearcher.life Researchers have synthesized aniline-based amides via palladium-catalyzed Suzuki cross-coupling and investigated their NLO properties using density functional theory (DFT). mdpi.com Salicylidene-aniline derivatives with methyl, chloro, and nitro groups have also been synthesized and characterized for their NLO properties, with some showing second-harmonic generation efficiency comparable to urea. spiedigitallibrary.org

Biologically Active Derivatives: Aniline derivatives form the backbone of many pharmacologically active compounds. researchgate.net

Antimicrobial Agents: Researchers have synthesized series of anilides and tested their activity against various bacteria and fungi. cust.edu.tw Compounds containing a nitro group often exhibit enhanced antimicrobial activity. researchgate.netcust.edu.tw

Heart Failure Treatment: A facile method for preparing aniline derivatives from 3-ethynylaniline (B136080) through etherification, addition, and cyclization has been reported. researchgate.netbenthamdirect.comeurekaselect.comingentaconnect.com One of the synthesized compounds was found to decrease the infarction area in an ischemia/reperfusion injury model, indicating potential therapeutic value for heart failure. benthamdirect.comingentaconnect.com

Other Pharmaceutical Applications: The aniline scaffold is a key intermediate in the synthesis of drugs, dyes, and agrochemicals. researchgate.netontosight.ai Highly substituted anilines with multiple functional groups like bromo, chloro, fluoro, and dinitro are synthesized for potential use in drug discovery programs. ontosight.ai

| Functionalization / Application | Example Derivative | Key Property | Research Finding |

|---|---|---|---|

| Chemical Sensors | Poly[2-(1-methylbut-1-en-1-yl)aniline] rsc.org | Electrical Conductivity / Gas Sensitivity | Polymer films show high sensitivity to moisture and ammonia, making them suitable for sensor design. nih.govresearcher.life |

| Nonlinear Optics | N-(Aryl)-acetamide derivatives mdpi.com | First Hyperpolarizability (β₀) | DFT calculations confirmed that functionalized aniline amides possess significant NLO responses. mdpi.com |

| Biological Activity | Nitro-substituted anilides cust.edu.tw | Antimicrobial Activity | Derivatives with nitro groups showed notable activity against Gram-positive and Gram-negative bacteria. researchgate.netcust.edu.tw |

Quantitative Structure-Activity Relationship (QSAR) Studies in Aniline Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. These models are invaluable for predicting the properties of new compounds, saving time and resources in drug discovery and toxicology.

Toxicity Prediction: Aromatic amines, including aniline derivatives, are known for their potential toxicity, and QSAR models are widely used to predict these effects.

Carcinogenicity: QSAR models have been developed for the carcinogenic properties of 73 derivatives of aniline and related aromatic amines. ijlpr.com The best models, which used descriptors like the logarithm of the partition coefficient (log P) and various connectivity indices, achieved high correlation coefficients, enabling the prediction of carcinogenic potential. ijlpr.com